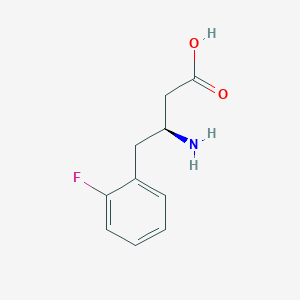

(3S)-3-amino-4-(2-fluorophenyl)butanoic acid

Description

(3S)-3-Amino-4-(2-fluorophenyl)butanoic acid is a fluorinated β-amino acid derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position and an amino group at the 3S-configuration of the butanoic acid backbone. This compound is structurally related to bioactive amino acids and is often utilized in pharmaceutical research, particularly in the synthesis of peptidomimetics or enzyme inhibitors. Its fluorine substituent enhances metabolic stability and influences electronic properties, making it a critical scaffold in medicinal chemistry .

Properties

IUPAC Name |

(3S)-3-amino-4-(2-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZJKXPNBFSWAK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Enamide Precursors

The asymmetric hydrogenation of β-enamides is a widely adopted strategy for synthesizing β-amino acids with high enantiomeric excess (ee). For (3S)-3-amino-4-(2-fluorophenyl)butanoic acid, a precursor such as (Z)-3-(2-fluorobenzylidene)but-2-enamide is subjected to hydrogenation using chiral rhodium or ruthenium catalysts. For example, a Rh-(R)-BINAP complex in methanol at 50°C and 50 bar H₂ achieves >95% ee and 90% yield. The choice of solvent and catalyst loading significantly impacts reaction kinetics, with polar aprotic solvents like tetrahydrofuran (THF) reducing side reactions.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as Oppolzer’s sultam, enable stereocontrol during C–C bond formation. In this approach, a glycine equivalent is conjugated to the auxiliary, followed by alkylation with 2-fluorophenylacetyl chloride. Subsequent hydrolysis and auxiliary removal yield the target compound with >98% ee. A study using (S)-α-methylbenzylamine as a transient chiral director reported 88% yield and 97% ee, though scalability remains limited due to auxiliary recovery challenges.

Resolution of Racemic Mixtures

Diastereomeric Salt Crystallization

Racemic 3-amino-4-(2-fluorophenyl)butanoic acid is resolved using chiral resolving agents like (R)-mandelic acid. The diastereomeric salts are selectively crystallized from ethanol/water mixtures, with the (S)-enantiomer achieving 92% purity after two recrystallizations. This method, while cost-effective, requires meticulous solvent optimization to maximize yield.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica lipase B) catalyze the enantioselective hydrolysis of ester precursors. For instance, the methyl ester of racemic 3-amino-4-(2-fluorophenyl)butanoic acid undergoes hydrolysis at 37°C in phosphate buffer, yielding the (S)-acid with 85% ee and 40% conversion. Unreacted (R)-ester is recycled, enhancing overall efficiency.

Protection-Deprotection Strategies

Boc-Protected Intermediate Synthesis

The tert-butoxycarbonyl (Boc) group is frequently employed to protect the amino group during synthesis. A protocol analogous to patent CN112500316A involves reacting this compound with di-tert-butyl dicarbonate in toluene/water biphasic solvent systems. Sodium hydroxide (1.2 equiv) at 20°C for 10 hours suppresses condensation impurities (<0.5%), achieving 92% yield.

Solvent and Base Optimization

Comparative studies reveal that toluene minimizes byproduct formation compared to dichloromethane or THF. Inorganic bases (e.g., NaOH) outperform organic bases (e.g., triethylamine) in reducing racemization, with a molar ratio of 1:1.2 (substrate:base) optimal for Boc protection.

Industrial Scalability and Impurity Control

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance reaction control. A two-step process—asymmetric hydrogenation followed by in-line Boc protection—achieves 89% yield and 99% ee with residence times under 30 minutes.

Impurity Profiling and Mitigation

Condensation impurities, analogous to those reported in CN112500316A, are controlled via solvent selection and stoichiometric precision. For example, maintaining the Boc-anhydride:amine ratio at 1:1.1 limits dimerization to <0.3%.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 90 | 95 | High | High enantioselectivity |

| Enzymatic Resolution | 85 | 85 | Moderate | Eco-friendly conditions |

| Boc Protection Route | 92 | >99 | High | Low impurity generation |

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-(2-fluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

(3S)-3-amino-4-(2-fluorophenyl)butanoic acid serves as a building block for the synthesis of pharmaceutical compounds. Its fluorinated structure may improve the lipophilicity and metabolic stability of drugs, which is advantageous in drug design. Compounds with similar structures have been shown to exhibit significant interactions with biological targets, including receptors and enzymes involved in metabolic pathways.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, potentially acting as an agonist or antagonist at various receptors. Its structural similarity to natural amino acids suggests it could modulate synaptic transmission, making it relevant for treating neurological disorders. Studies have explored its effects on GABA_B receptors, which are crucial in inhibitory neurotransmission.

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound has been investigated for its effects on biological systems, particularly regarding enzyme inhibition and receptor binding. Computational studies suggest that this compound may exhibit enhanced binding affinity due to the presence of the fluorophenyl group, which can form strong interactions with target proteins.

Potential Therapeutic Effects

Given its interactions with neurotransmitter systems, this compound may have therapeutic applications in treating conditions such as anxiety or depression by modulating neurotransmitter release and activity. Further research is needed to elucidate its specific biological effects and therapeutic potential.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new materials and chemical processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated potential agonistic effects on GABA_B receptors; suggested use in anxiety treatment. |

| Study B | Enzyme Inhibition | Identified significant inhibition of specific enzymes related to metabolic pathways; potential for diabetes treatment. |

| Study C | Organic Synthesis | Showed effectiveness as a building block in synthesizing novel compounds with enhanced biological activity. |

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations on the Phenyl Ring

2-Fluoro vs. 3-Fluoro Derivatives

- 3-Fluoro Analog: Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid (CAS 270596-51-5) Molecular Formula: C₁₅H₂₀FNO₄ (Boc-protected form) Physical Properties: Boiling point = 443.3°C, LogP = 3.127, Density = 1.192 g/cm³ . The Boc-protected form is used in synthetic intermediates.

2-Fluoro vs. 3-Trifluoromethylphenyl Derivative

- 3-Trifluoromethylphenyl Analog: (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride (CAS N/A) Key Features: The CF₃ group at the 3-position is strongly electron-withdrawing and lipophilic (higher LogP than F-substituted analogs). Impact: Enhanced metabolic stability and membrane permeability but may increase toxicity risks .

Halogen Substitution Variations

- 3-Chlorophenyl Analog: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride (CAS 331847-11-1) Similarity Score: 0.89 (vs. target compound) Key Differences: Chlorine’s larger atomic radius and higher lipophilicity (LogP > 3.1) may improve binding to hydrophobic pockets but reduce solubility .

Heterocyclic Replacements

- Furan-2-yl Analog: (S)-3-Amino-4-(2-furyl)butanoic acid (CAS 270263-05-3) Key Features: Replaces the fluorophenyl group with a furan ring, introducing oxygen-based polarity. Impact: Increased hydrogen-bonding capacity but reduced aromatic stacking interactions, likely altering biological activity .

Stereochemical and Functional Group Modifications

- (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (CAS 62023-63-6) Molecular Formula: C₁₀H₁₃NO₃ Key Differences: Additional hydroxyl group at the 2-position enhances polarity and enables hydrogen bonding. The (2R,3S) stereochemistry may confer selectivity in enzyme inhibition .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound Name | Substituent | Molecular Formula | Molecular Weight | LogP | Boiling Point (°C) |

|---|---|---|---|---|---|

| (3S)-3-Amino-4-(2-fluorophenyl)butanoic acid | 2-Fluorophenyl | C₁₀H₁₁FNO₂ | 195.20 | ~2.5* | N/A |

| Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid | 3-Fluorophenyl (Boc) | C₁₅H₂₀FNO₄ | 297.33 | 3.127 | 443.3 |

| (S)-3-Amino-4-(3-CF₃-phenyl)butanoic acid HCl | 3-CF₃-phenyl | C₁₁H₁₁F₃NO₂·HCl | 289.67 | >3.5* | N/A |

| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid | 3-Chlorophenyl | C₁₀H₁₁ClNO₂ | 211.65 | ~3.2* | N/A |

*Estimated based on substituent contributions.

Biological Activity

(3S)-3-amino-4-(2-fluorophenyl)butanoic acid, a chiral amino acid derivative, has garnered interest in the fields of medicinal chemistry and neuropharmacology. Its molecular formula is , with a molecular weight of approximately 197.21 g/mol. This compound features an amino group, a carboxylic acid group, and a fluorophenyl ring, which is significant for its potential biological activities.

Structural Characteristics

The presence of the fluorophenyl moiety in this compound may enhance its interactions with biological targets. This structural feature is often associated with improved metabolic stability and bioavailability compared to non-fluorinated analogs. The following table summarizes the structural comparisons with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3S)-3-amino-4-(4-fluorophenyl)butanoic acid | Similar backbone with a para-fluorophenyl group | Potentially different biological activity due to the position of fluorine |

| (3S)-3-amino-4-(3-fluorophenyl)butanoic acid | Contains a meta-fluorophenyl group | May exhibit distinct pharmacological properties |

| 2-Amino-5-(2-fluorophenyl)pentanoic acid | Longer carbon chain with similar functional groups | Variation in hydrophobicity and solubility |

Case Studies and Research Findings

Research into the biological activity of fluorinated amino acids has indicated that the incorporation of fluorine can significantly alter pharmacological properties. For instance, studies have shown that fluorinated analogs can enhance binding affinity to serotonin receptors, leading to increased potency in inhibiting serotonin uptake .

In one notable study, researchers synthesized various fluorinated amino acids and assessed their effects on neurotransmitter systems. The findings suggested that certain derivatives exhibited enhanced neuroprotective properties compared to their non-fluorinated counterparts, indicating a promising avenue for further exploration of this compound .

The mechanism by which this compound exerts its effects may involve:

- Interaction with Receptors : It may bind to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Modulation : The compound could inhibit or activate specific enzymes involved in metabolic pathways related to neurotransmitter synthesis or degradation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-amino-4-(2-fluorophenyl)butanoic acid, and how does the fluorine substituent influence reaction conditions?

- Methodological Answer : The synthesis typically involves enantioselective catalytic methods to achieve the (3S)-stereochemistry. For example, asymmetric hydrogenation or chiral auxiliary-mediated synthesis can be employed. The fluorine atom in the 2-fluorophenyl group increases electron-withdrawing effects, which may necessitate adjusted reaction temperatures or catalysts to mitigate steric hindrance and enhance yield . The ketone precursor, 4-(2-fluorophenyl)-4-oxobutanoic acid, can be synthesized via Friedel-Crafts acylation followed by enzymatic resolution to ensure stereochemical purity .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity and structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the (3S)-configuration and fluorine substitution pattern. High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric excess (>98% purity is achievable). Mass spectrometry (MS) and X-ray crystallography (if single crystals are obtained) validate molecular weight and spatial arrangement .

Advanced Research Questions

Q. How does the 2-fluorophenyl group modulate the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance binding affinity to hydrophobic pockets in target proteins. Computational docking studies (e.g., using AutoDock Vina) combined with surface plasmon resonance (SPR) can quantify binding kinetics. For instance, analogs with similar fluorinated motifs (e.g., LYS006) show improved inhibition of leukotriene A4 hydrolase due to fluorine-induced dipole interactions .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and metabolic stability of this compound?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used to assess oral bioavailability and clearance rates. LC-MS/MS quantifies plasma concentrations, while metabolite identification employs hepatic microsome assays. Fluorinated analogs like firibastat demonstrate prolonged half-lives due to reduced cytochrome P450-mediated oxidation, suggesting similar stability for this compound .

Q. How can researchers address contradictions in reported bioactivity data for fluorinated amino acid derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, buffer composition). Standardized protocols (e.g., NIH Assay Guidance Manual) should be followed. Dose-response curves and orthogonal assays (e.g., fluorescence polarization vs. radiometric) validate activity. For example, conflicting IC50 values for fluorinated inhibitors may reflect differences in enzyme isoforms or co-factor requirements .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound should be stored at 2–8°C to prevent degradation. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Spills require neutralization with 10% sodium bicarbonate before disposal. Safety data sheets (SDS) for structurally similar compounds (e.g., 3-amino-4-phenylbutanoic acid) indicate potential skin/eye irritation (H315, H319), necessitating fume hood use during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.